molecular formula C16H13N3O4 B12625652 N'-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide

N'-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide

Cat. No.: B12625652
M. Wt: 311.29 g/mol
InChI Key: RBWGTNDKJHJBBZ-UHFFFAOYSA-N
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Description

N’-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide is a complex organic compound that belongs to the class of chromen-6-yl derivatives This compound is characterized by its unique structure, which includes a chromen-6-yl core linked to a pyridin-3-yl group and an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide typically involves multi-step organic reactions. One common approach is the condensation of 3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl with ethanimidamide under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N’-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopic and chromatographic analysis, are employed to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo groups can be reduced to hydroxyl groups under suitable conditions.

    Substitution: The pyridinyl and chromenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the oxo groups may produce hydroxyl derivatives.

Scientific Research Applications

N’-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-4-oxo-2-methyl-4(1H)-pyridin-1-yl derivatives: These compounds share structural similarities with N’-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide and exhibit comparable chemical reactivity.

    4-hydroxy-2-quinolones: These compounds have a similar core structure and are known for their pharmaceutical and biological activities.

Uniqueness

N’-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide is unique due to its combination of functional groups and the presence of both chromenyl and pyridinyl moieties

Properties

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

N'-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide

InChI

InChI=1S/C16H13N3O4/c1-8(17)19-10-3-4-12-11(6-10)14(21)15(22)16(23-12)9-2-5-13(20)18-7-9/h2-7,22H,1H3,(H2,17,19)(H,18,20)

InChI Key

RBWGTNDKJHJBBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CNC(=O)C=C3)N

Origin of Product

United States

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